molecular formula C11H8ClF2N3 B1480097 3-chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine CAS No. 2098111-44-3

3-chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine

Cat. No. B1480097
CAS RN: 2098111-44-3
M. Wt: 255.65 g/mol
InChI Key: DSYPJXYZEXPUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine” is a chemical compound with the molecular formula C11H8ClF2N3 . It has a molecular weight of 255.65 g/mol. This compound is intended for research use only and is not for human or veterinary use.

Scientific Research Applications

Anticonvulsant Activity

3-Chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine is structurally related to a class of compounds that have shown promising results in anticonvulsant activity. Specifically, derivatives of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, which share a similar structural framework, have been synthesized and tested for their efficacy against maximal electroshock-induced seizures in rats. Some of these compounds, notably the ones with 2-fluorobenzyl and 2,6-difluorobenzyl substitutions, exhibited significant anticonvulsant properties with low effective doses, indicating the potential of 3-chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine in related research (J. Kelley et al., 1995).

GPR39 Agonists

While not directly studying 3-chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine, research has identified kinase inhibitors with structural motifs that resemble pyrazin-2-amine derivatives as novel GPR39 agonists. These findings highlight the potential of structurally related compounds like 3-chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine in the modulation of G protein-coupled receptors, which could have implications for therapeutic applications (Seiji Sato et al., 2016).

Organic Optoelectronic Materials

Research into pyrazine derivatives, particularly those involving regioselective amination reactions, has led to the development of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. These compounds, which are structurally related to 3-chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine, have been investigated for their optical and thermal properties, suggesting potential applications in organic optoelectronic materials. The study emphasizes the relevance of pyrazine derivatives in the field of advanced materials science (Puttavva Meti et al., 2017).

properties

IUPAC Name

3-chloro-N-[(2,6-difluorophenyl)methyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF2N3/c12-10-11(16-5-4-15-10)17-6-7-8(13)2-1-3-9(7)14/h1-5H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYPJXYZEXPUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CNC2=NC=CN=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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